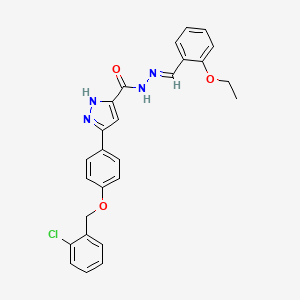
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a chlorobenzyl group, and an ethoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Ethoxybenzylidene Moiety: The final step involves the condensation of the resulting intermediate with 2-ethoxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, resulting in the formation of amines or reduced pyrazole derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced pyrazole derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers are exploring its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Chlorobenzyl)oxy)-2-ethoxy-5-methylbenzaldehyde
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
Compared to similar compounds, 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
634897-07-7 |
|---|---|
Formule moléculaire |
C26H23ClN4O3 |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O3/c1-2-33-25-10-6-4-7-19(25)16-28-31-26(32)24-15-23(29-30-24)18-11-13-21(14-12-18)34-17-20-8-3-5-9-22(20)27/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+ |
Clé InChI |
JUVYZDAOZWWNGU-LQKURTRISA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
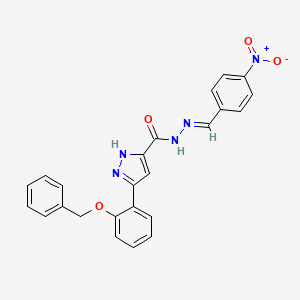

![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
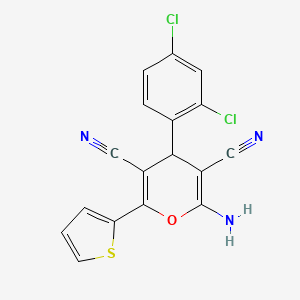
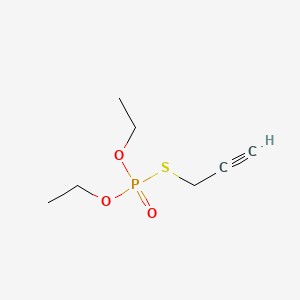
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)
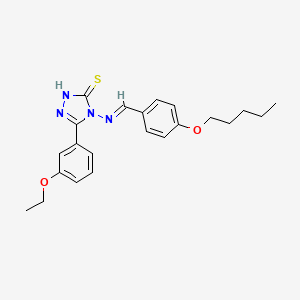


![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)
